

Reactivity profile of 4-Chloro-5-fluoro-2-nitrophenol with nucleophiles

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Compound of Interest

Compound Name: 4-Chloro-5-fluoro-2-nitrophenol

Cat. No.: B1592491

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An In-Depth Technical Guide to the Nucleophilic Reactivity Profile of **4-Chloro-5-fluoro-2-nitrophenol**

Executive Summary

4-Chloro-5-fluoro-2-nitrophenol is a highly functionalized aromatic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals. Its reactivity towards nucleophiles is governed by the principles of Nucleophilic Aromatic Substitution (S_NAr). This guide provides a detailed analysis of the molecule's electronic structure and predicts its reactivity profile. The presence of a strongly electron-withdrawing nitro group ortho to the chlorine atom and meta to the fluorine atom creates a fascinating case of regioselectivity. Mechanistic analysis, supported by established principles, indicates that nucleophilic attack will overwhelmingly favor the displacement of the chlorine atom over the fluorine atom. This preference is not dictated by the intrinsic leaving group ability of the halogens but by the superior resonance stabilization of the Meisenheimer complex intermediate formed during the substitution at the C4 position. This document serves as a technical resource for researchers, offering predictive insights, mechanistic diagrams, and a representative experimental protocol to guide the use of this versatile building block in complex synthetic applications.

Introduction to 4-Chloro-5-fluoro-2-nitrophenol

4-Chloro-5-fluoro-2-nitrophenol (CAS No. 345-25-5) is a substituted phenol featuring a unique combination of functional groups that dictate its chemical behavior. Understanding the interplay of these substituents is crucial for predicting its role in synthetic chemistry.

Molecular Structure and Physicochemical Properties:

Property	Value
CAS Number	345-2

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